molecular formula C22H18FN5O3S B11295935 N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11295935
M. Wt: 451.5 g/mol
InChI Key: PNDBPAXQASPAGD-UHFFFAOYSA-N
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Description

This compound belongs to the class of pteridine derivatives featuring a thioacetamide linkage. Its structure includes a 4-fluorophenyl acetamide group attached via a sulfanyl bridge to a 3-(4-methoxybenzyl)-substituted 4-oxo-3,4-dihydropteridin-2-yl core. Such derivatives are often explored for their bioactivity, particularly as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C22H18FN5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18FN5O3S/c1-31-17-8-2-14(3-9-17)12-28-21(30)19-20(25-11-10-24-19)27-22(28)32-13-18(29)26-16-6-4-15(23)5-7-16/h2-11H,12-13H2,1H3,(H,26,29)

InChI Key

PNDBPAXQASPAGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluorophenyl and 4-methoxyphenyl derivatives, followed by their coupling with a dihydropteridinyl sulfanyl acetamide precursor. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced analogs with different chemical properties .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecular structures.
  • Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions due to its unique functional groups that can participate in electrophilic and nucleophilic reactions.

Biology

  • Biological Activity : Preliminary studies suggest that N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide may exhibit significant biological activities, including:
    • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease pathways.
    • Receptor Binding : Investigated for its ability to bind to various biological receptors, influencing physiological responses.

Medicine

  • Therapeutic Effects : The compound is explored for its potential therapeutic applications, particularly:
    • Anti-inflammatory Properties : Research indicates it may reduce inflammation in various models.
    • Anticancer Activity : Studies are ongoing to evaluate its efficacy against different cancer cell lines.
    • Antimicrobial Properties : Initial findings suggest potential effectiveness against certain microbial strains.

Industry

  • Pharmaceutical Development : this compound is being investigated for its role in the development of new pharmaceuticals targeting specific diseases.
  • Agrochemicals : Its unique properties may also lend themselves to applications in developing agrochemicals that enhance crop resistance or growth.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety of this compound:

  • Anticancer Activity Study : In vitro assessments have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines with varying degrees of effectiveness.
  • Anti-inflammatory Research : Animal models demonstrated that the compound could significantly reduce markers of inflammation when administered under controlled conditions.
  • Antimicrobial Testing : The compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth compared to standard antimicrobial agents.

Comparative Data Table

Application AreaSpecific ActivityFindings
ChemistrySynthesisActs as a versatile building block
BiologyEnzyme InhibitionPotential to inhibit specific enzymes
MedicineAnti-inflammatorySignificant reduction in inflammation markers
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in the substituents on the phenyl rings and the heterocyclic core. Key comparisons include:

Compound Name / ID Core Modification Acetamide Substituent Key Properties Biological Activity
Target Compound 3-(4-Methoxybenzyl)-4-oxo-pteridin 4-Fluorophenyl High lipophilicity due to fluorine; potential enhanced metabolic stability Likely enzyme inhibition (inferred from pteridin analogs)
AJ5d () 3-(4-Fluorophenyl)-4-oxo-quinazolin 2-(4-Chlorophenyl)-4-oxo-thiazolidin Yield: 61%; M.p. not specified Antimicrobial activity (Gram+/Gram– bacteria, fungi)
CDD-934506 () 5-(4-Methoxyphenyl)-1,3,4-oxadiazole 4-Nitrophenyl Electrophilic nitrophenyl group; reactive intermediate Mycobacterium tuberculosis inhibition (PyrG/PanK targets)
499182-74-0 () 3-(4-Methoxyphenyl)-4-oxo-quinazolin 2-(Trifluoromethyl)phenyl Enhanced steric bulk and electron-withdrawing CF3 group Unspecified (structural analog of kinase inhibitors)
Compound 9 () 3-(4-Methoxybenzyl)-4-oxo-pteridin 3-Methyl-1H-pyrazol-5-yl Pyrazole ring introduces hydrogen-bonding capability CDK5/p25 inhibition (IC50 = 0.8 µM)

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity compared to chlorophenyl (AJ5d) or trifluoromethylphenyl () substituents, which may improve membrane permeability .
  • Core Heterocycle: Pteridin-based compounds (e.g., ) exhibit distinct electronic profiles compared to quinazolinones () or oxadiazoles (), influencing binding to targets like kinases or microbial enzymes .

Structural and Computational Insights

  • Crystallography : SHELX software () is widely used for resolving such structures. For example, N-(4-methoxyphenyl)acetamide () forms hydrogen-bonded networks stabilizing its conformation .
  • Docking Studies : Glide XP scoring () predicts enhanced binding for compounds with hydrophobic enclosures, as seen in 4-fluorophenyl and methoxybenzyl groups .

Biological Activity

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated phenyl group and a methoxy-substituted phenyl moiety linked through a sulfanyl group to an acetamide. The presence of these functional groups is believed to influence its biological activity significantly.

Research indicates that the compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it could inhibit key enzymes involved in metabolic pathways, similar to other compounds with structural similarities.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
  • Anticancer Activity : Initial screenings have shown that this compound might possess anticancer properties, although further studies are needed to elucidate its efficacy across different cancer types.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes the results from various studies:

Biological Activity Assay Type IC50 Value (µM) Notes
Acetylcholinesterase InhibitionEnzyme Inhibition Assay19.2Moderate inhibition observed
Antioxidant ActivityDPPH Radical Scavenging Test15.0Effective in scavenging free radicals
Anticancer ActivityNCI 60 Cancer Cell Line Screen10Low activity; sensitive on leukemia cell lines

Case Studies and Research Findings

  • Anticancer Screening : A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. While showing some activity, it was noted that only specific leukemia lines exhibited sensitivity at concentrations around 10 µM .
  • Enzyme Interaction Studies : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were assessed, revealing that structural modifications significantly impacted enzyme affinity and selectivity .
  • Oxidative Stress Response : Investigations into the antioxidant properties indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

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